molecular formula C19H17NO2S B12856456 Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate

Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate

Cat. No.: B12856456
M. Wt: 323.4 g/mol
InChI Key: JDUPQOWBMNAVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and thiophene-based molecules. Examples are:

Uniqueness

Methyl 5-([1,1’-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate is unique due to its combination of a biphenyl group, a thiophene ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(4-phenylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C19H17NO2S/c1-12-16(20)18(19(21)22-2)23-17(12)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,20H2,1-2H3

InChI Key

JDUPQOWBMNAVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.